
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, commonly known as FQI1, is a synthetic compound that has been used in scientific research to target and inhibit the activity of the enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has been identified as a potential target for cancer therapy. FQI1 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
FQI1 works by binding to the catalytic domain of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide and inhibiting its activity, leading to the accumulation of DNA damage and cell death. FQI1 has been shown to be highly selective for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, with minimal effects on other PARP family members.
Biochemical and Physiological Effects
FQI1 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of FQI1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FQI1 in lab experiments is its high selectivity for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, which allows for targeted inhibition of this enzyme. FQI1 has also shown promising results in preclinical studies as a potential anti-cancer agent. However, FQI1 has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Direcciones Futuras
For research on FQI1 include further investigation of its anti-cancer properties and potential use in combination with other cancer therapies. Studies on the biochemical and physiological effects of FQI1 in different cell types and disease models are also needed. Additionally, the development of more stable and soluble analogs of FQI1 could improve its effectiveness in lab experiments and potential clinical use.
Métodos De Síntesis
The synthesis of FQI1 involves several steps, including the reaction of 6-fluoro-4-hydroxyquinoline-3-carbonyl chloride with N,N-dimethylindoline-5-sulfonamide in the presence of a base, followed by purification and characterization. The yield of FQI1 can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
FQI1 has been used in scientific research to investigate the role of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide in cancer and other diseases. Studies have shown that inhibition of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide with FQI1 can induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(2)29(27,28)14-4-6-18-12(9-14)7-8-24(18)20(26)16-11-22-17-5-3-13(21)10-15(17)19(16)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWNIALYWRIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)
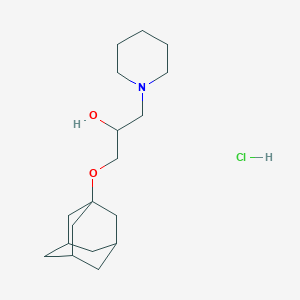
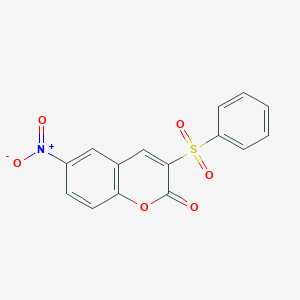
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
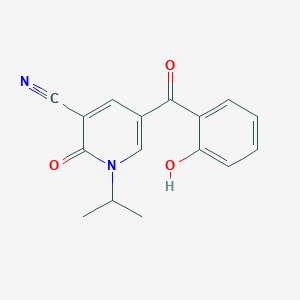
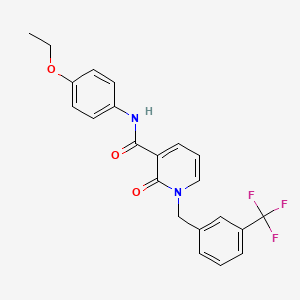
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
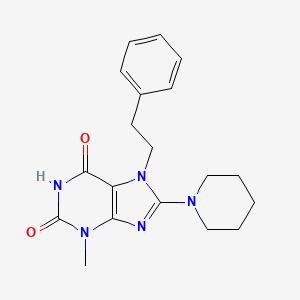
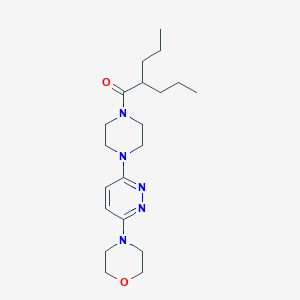
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)